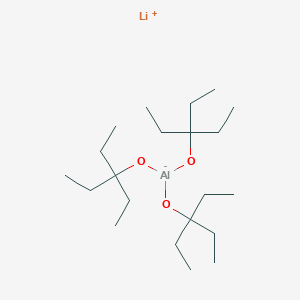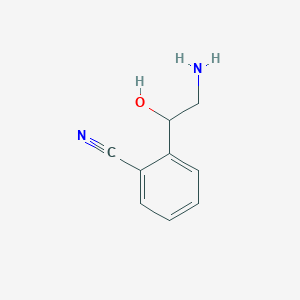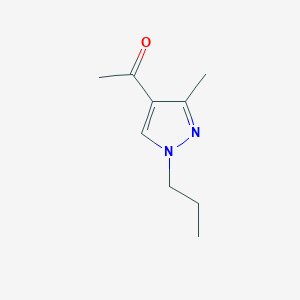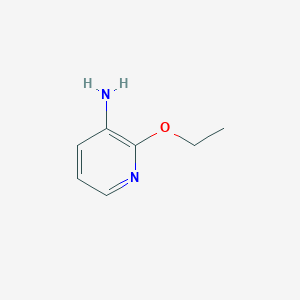
CID 16689417
Übersicht
Beschreibung
The compound with the PubChem CID 16689417 is known as lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride. It is a complex organometallic compound that contains lithium, aluminum, and organic ligands. This compound is primarily used in organic synthesis as a reducing agent due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride can be synthesized through the reaction of lithium aluminum hydride with 3-ethyl-3-pentanol. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the hydride.
Industrial Production Methods
In an industrial setting, the production of lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride involves large-scale reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product. The compound is often supplied as a solution in THF to facilitate its handling and application in various chemical processes.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride primarily undergoes reduction reactions. It is a strong reducing agent capable of reducing a wide range of functional groups, including carbonyl compounds, nitro groups, and halides.
Common Reagents and Conditions
The compound is typically used in conjunction with solvents like THF or diethyl ether. The reactions are often carried out at low temperatures to control the reactivity and prevent side reactions. Common reagents that are reduced by lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride include aldehydes, ketones, esters, and amides.
Major Products Formed
The major products formed from the reduction reactions involving lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride are the corresponding alcohols, amines, or hydrocarbons, depending on the starting material. For example, the reduction of a ketone would yield a secondary alcohol, while the reduction of a nitro compound would yield an amine.
Wissenschaftliche Forschungsanwendungen
Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride has several applications in scientific research:
Chemistry: It is widely used as a reducing agent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents by facilitating the synthesis of key intermediates.
Industry: The compound is used in the production of fine chemicals, polymers, and other materials that require precise reduction reactions.
Wirkmechanismus
The mechanism of action of lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride involves the transfer of hydride ions (H-) to the substrate. The aluminum center in the compound acts as a Lewis acid, coordinating with the substrate and facilitating the transfer of the hydride ion from the lithium-aluminum hydride complex to the substrate. This results in the reduction of the substrate and the formation of the corresponding reduced product.
Vergleich Mit ähnlichen Verbindungen
Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride can be compared with other reducing agents such as lithium aluminum hydride and sodium borohydride. While lithium aluminum hydride is a more powerful reducing agent, it is also more reactive and less selective. Sodium borohydride, on the other hand, is milder and more selective but less powerful. Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride offers a balance between reactivity and selectivity, making it a valuable tool in organic synthesis.
Similar Compounds
- Lithium aluminum hydride
- Sodium borohydride
- Diisobutylaluminum hydride
- Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride)
Eigenschaften
InChI |
InChI=1S/3C7H15O.Al.Li/c3*1-4-7(8,5-2)6-3;;/h3*4-6H2,1-3H3;;/q3*-1;+2;+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQLYMHNMOOMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC(CC)(CC)O[Al-](OC(CC)(CC)CC)OC(CC)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H45AlLiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586953 | |
| Record name | PUBCHEM_16689417 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79172-99-9 | |
| Record name | PUBCHEM_16689417 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane hydrochloride](/img/structure/B1612375.png)
![{4-[(6-Sulfanylhexyl)oxy]phenyl}methanol](/img/structure/B1612378.png)



![2-{[1-(3-Methylphenyl)-1H-tetrazol-5-YL]thio}propanoic acid](/img/structure/B1612387.png)

![2-[(4-Methoxyphenyl)methyl]-1,3,3-trimethylpiperidin-4-one](/img/structure/B1612390.png)






